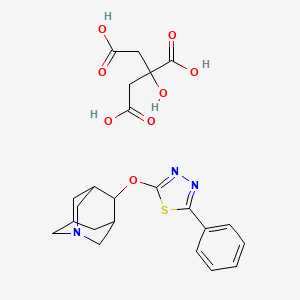

Nelonicline (citrate)

Description

Nelonicline citrate (ABT-126 citrate) is a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist with high affinity (Ki = 12.3 nM) for human brain receptors . Developed by AbbVie, it was investigated for cognitive deficits in Alzheimer’s disease (AD) and schizophrenia. Its molecular formula is C₁₇H₁₉N₃OS (MW: 313.42), and it is orally active, with a purity >98% . Despite reaching Phase 2 trials, development was discontinued due to lack of efficacy in improving cognitive outcomes in AD and schizophrenia .

Properties

Molecular Formula |

C23H27N3O8S |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

JIGJENFBLHIYGW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Alzheimer's Disease

Research indicates that Nelonicline has the potential to ameliorate cognitive deficits associated with Alzheimer's disease. Studies have shown that it can enhance acetylcholine release, which is often diminished in patients with this condition. The compound's ability to inhibit amyloid-beta aggregation further supports its potential as a therapeutic agent for Alzheimer's disease.

- Clinical Trials : Several Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of Nelonicline in patients with mild to moderate Alzheimer's disease. These trials focused on its ability to improve cognitive function while being administered alongside standard acetylcholinesterase inhibitors .

| Study ID | Phase | Focus Area | Status |

|---|---|---|---|

| NCT01834638 | Phase 2 | Cognitive Impairment in Schizophrenia | Terminated |

| NCT01690195 | Phase 2 | Mild-to-Moderate Alzheimer's Disease | Terminated |

| NCT01676935 | Phase 2 | Safety and Tolerability in Alzheimer's | Terminated |

Schizophrenia

Nelonicline has also been investigated for its effects on cognitive impairment associated with schizophrenia. The α7 nicotinic receptor is believed to play a role in the pathophysiology of schizophrenia, and targeting this receptor may help address cognitive deficits prevalent in this disorder.

Case Studies

A case study involving a patient with advanced Alzheimer's disease treated with cholinesterase inhibitors highlighted the importance of enhancing cholinergic activity for improving cognitive functions . While this study did not directly involve Nelonicline, it underscores the relevance of cholinergic modulation in treating cognitive impairments.

Research Findings

Recent findings suggest that citrate, a key component of Nelonicline (citrate), may play a role in mitochondrial function and energy metabolism in neurons. Citrate is involved in synthesizing acetyl-CoA, which is crucial for producing acetylcholine. This relationship emphasizes the importance of citrate not only as a therapeutic agent but also as a biomarker for neurological conditions .

Comparison with Similar Compounds

Pharmacological and Clinical Profiles

Key Differentiators

- Efficacy: Nelonicline and Encenicline both failed in late-stage trials, but for different reasons: Nelonicline lacked efficacy , while Encenicline faced safety issues .

- Safety : Encenicline’s severe gastrointestinal effects contrast with Nelonicline’s lack of reported toxicity, suggesting divergent safety profiles despite similar mechanisms .

- Selectivity : Nelonicline and GTS-21 are selective for α7 nAChR, whereas PNU-282987 may have broader receptor interactions .

Research and Development Challenges

- Clinical Trial Design : Nelonicline’s failure highlights challenges in demonstrating cognitive benefits in AD, possibly due to insufficient target engagement or heterogeneous patient populations .

- Safety vs. Efficacy Trade-offs : Encenicline’s toxicity underscores the difficulty in balancing receptor activation with tolerability, a hurdle less apparent in Nelonicline’s development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.